molecular formula C16H11NO3 B11856624 2-(4-Methylbenzoyl)isoindoline-1,3-dione CAS No. 104496-89-1

2-(4-Methylbenzoyl)isoindoline-1,3-dione

Cat. No.: B11856624
CAS No.: 104496-89-1
M. Wt: 265.26 g/mol
InChI Key: ZRASJZVAPDTIBO-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methylbenzoyl)isoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This compound’s ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its potential therapeutic applications .

Properties

CAS No.

104496-89-1

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(4-methylbenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3

InChI Key

ZRASJZVAPDTIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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